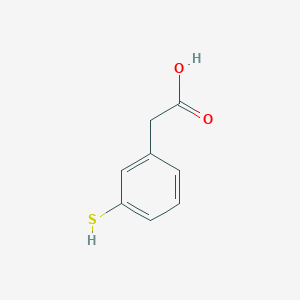

2-(3-Mercaptophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-sulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPWQAXQJQOPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393484 | |

| Record name | 2-(3-Mercaptophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63271-86-3 | |

| Record name | 2-(3-Mercaptophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63271-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Mercaptophenyl)acetic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(3-Mercaptophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aromatic compound containing both a carboxylic acid and a thiol (mercaptan) functional group. These groups are positioned in a meta-substitution pattern on the phenyl ring.

| Identifier | Value |

| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid |

| CAS Number | 63271-86-3[1][2][3][4] |

| Molecular Formula | C₈H₈O₂S[1][4][5] |

| SMILES | C1=CC(=CC(=C1)S)CC(=O)O[4] |

| InChI | InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)[1][5] |

| InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N[1][2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 168.21 g/mol | [1][3][4][5] |

| Appearance | Solid | [5] |

| Melting Point | 100-103 °C | [3] |

| Boiling Point | 336.0 ± 17.0 °C | Predicted[3] |

| Density | 1.299 ± 0.06 g/cm³ | Predicted[3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Purity | Commercially available in 90%, 95%, and ≥98% purities | [4][5] |

Computed Molecular Properties

Computational models provide valuable insights into the behavior of molecules. The following table lists key computed descriptors for this compound.

| Descriptor | Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Rotatable Bond Count | 2[1][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

Chemical Reactivity and Synthesis

The dual functionality of this compound, conferred by its carboxylic acid and thiol moieties, makes it a versatile building block in organic synthesis.[2] The carboxylic acid can undergo esterification or amidation, while the nucleophilic thiol group can participate in various coupling reactions or be oxidized to form disulfides.[2]

Spectral Properties

Experimental spectral data (NMR, IR) for this compound were not found in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

A broad singlet for the carboxylic acid proton (δ > 10 ppm).

-

Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.

-

A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (δ ~3.6 ppm).

-

A singlet for the thiol proton (-SH), with a chemical shift that can vary depending on concentration and solvent.

-

-

¹³C NMR:

-

A signal for the carboxylic carbon (δ > 170 ppm).

-

Multiple signals in the aromatic region (δ 120-140 ppm).

-

A signal for the methylene carbon (δ ~40 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

A weak S-H stretch (~2550 cm⁻¹).

-

Aromatic C-H stretches (~3000-3100 cm⁻¹) and C=C stretches (~1450-1600 cm⁻¹).

-

Biological Activity and Potential Applications

Derivatives of mercaptophenylacetic acid have been identified as inhibitors of metallo-β-lactamases (MBLs).[5] These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. The inhibitory action is thought to stem from the interaction of the thiol group with the zinc ions present in the active site of the MBLs, thereby deactivating the enzyme.

Experimental Protocols

Representative Synthesis Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final hydrolysis step in the synthesis of this compound from its corresponding nitrile precursor.

-

Reaction Setup: To a solution of 2-(3-mercaptophenyl)acetonitrile (1 equivalent) in a mixture of dioxane and water, add concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

General Protocol for Metallo-β-Lactamase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against MBLs.

-

Enzyme Preparation: Prepare a solution of the purified metallo-β-lactamase enzyme in a suitable buffer (e.g., MOPS or HEPES) containing ZnSO₄.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound derivative) in the assay buffer.

-

Assay: In a microplate, mix the enzyme solution with the inhibitor solutions at various concentrations and incubate for a defined period at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of metallo-beta-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Mercaptophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 3-mercaptophenylacetic acid, a crucial intermediate in the development of various pharmaceuticals and research chemicals. The synthesis is presented with a focus on providing actionable, in-depth information for laboratory application. This document outlines the core chemical transformations, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the synthesis workflow.

Introduction

3-Mercaptophenylacetic acid is a substituted aromatic thiol derivative. Its unique structural features, combining a carboxylic acid and a thiol group on a phenyl ring, make it a valuable building block in medicinal chemistry and materials science. The presence of the reactive thiol and carboxylic acid moieties allows for a variety of subsequent chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable and well-established method for its preparation: the Leuckart thiophenol synthesis, starting from 3-aminophenylacetic acid.

Core Synthesis Pathway: Leuckart Thiophenol Reaction

The most common and effective method for the synthesis of 3-mercaptophenylacetic acid is the Leuckart thiophenol reaction. This multi-step process begins with the readily available starting material, 3-aminophenylacetic acid. The overall transformation involves the conversion of the amino group to a thiol group via a diazonium salt intermediate.

The synthesis pathway can be broken down into three key stages:

-

Diazotization: The primary aromatic amine, 3-aminophenylacetic acid, is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

-

Xanthate Formation: The diazonium salt is then reacted with a sulfur-containing nucleophile, potassium ethyl xanthate, to form an intermediate aryl xanthate.

-

Hydrolysis: The final step involves the hydrolysis of the aryl xanthate under basic conditions to yield the desired product, 3-mercaptophenylacetic acid.

Below is a detailed experimental protocol for this synthesis pathway.

Experimental Protocols

Materials and Reagents

-

3-Aminophenylacetic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium ethyl xanthate (C₂H₅OCS₂K)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

-

Starch-iodide paper

Step 1: Diazotization of 3-Aminophenylacetic Acid

-

In a beaker, suspend 3-aminophenylacetic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of the diazotization.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.

Step 2: Formation of the Aryl Xanthate

-

In a separate reaction vessel, dissolve potassium ethyl xanthate in water.

-

To this solution, slowly add the cold diazonium salt solution prepared in Step 1, with vigorous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature. A solid precipitate of the aryl xanthate should form.

-

Collect the crude aryl xanthate by filtration and wash it with cold water.

Step 3: Hydrolysis to 3-Mercaptophenylacetic Acid

-

Suspend the crude aryl xanthate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Acidify the solution with cold, dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 3-mercaptophenylacetic acid.

-

Collect the crude product by filtration and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

-

Dry the purified 3-mercaptophenylacetic acid under vacuum to a constant weight.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 3-mercaptophenylacetic acid via the Leuckart thiophenol reaction. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

| Step | Reactant | Reagent | Product | Typical Yield (%) |

| 1 | 3-Aminophenylacetic acid | Sodium nitrite, HCl | 3-(Carboxymethyl)benzenediazonium chloride | In situ |

| 2 | 3-(Carboxymethyl)benzenediazonium chloride | Potassium ethyl xanthate | S-(3-(Carboxymethyl)phenyl) O-ethyl carbonodithioate | 75-85 |

| 3 | S-(3-(Carboxymethyl)phenyl) O-ethyl carbonodithioate | Sodium hydroxide | 3-Mercaptophenylacetic acid | 80-90 (from xanthate) |

| Overall | 3-Aminophenylacetic acid | 3-Mercaptophenylacetic acid | 60-75 |

Visualizing the Synthesis Pathway

To provide a clear overview of the synthesis process, the following diagrams illustrate the chemical structures of the key molecules involved and the overall experimental workflow.

Caption: Chemical transformation pathway for the synthesis of 3-mercaptophenylacetic acid.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthesis Pathway: Newman-Kwart Rearrangement

An alternative, though less commonly cited, pathway for the synthesis of 3-mercaptophenylacetic acid is the Newman-Kwart rearrangement. This method is particularly useful if the starting material is 3-hydroxyphenylacetic acid. The key steps of this pathway are:

-

O-Aryl Thiocarbamate Formation: The phenolic hydroxyl group of 3-hydroxyphenylacetic acid is reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

-

Thermal Rearrangement: The O-aryl thiocarbamate is heated to a high temperature, inducing an intramolecular rearrangement to the S-aryl thiocarbamate.

-

Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed to yield the final thiophenol product, 3-mercaptophenylacetic acid.

While this method is effective, it often requires high temperatures for the rearrangement step, which may not be suitable for all substrates.

Conclusion

This guide has provided a comprehensive overview of the primary synthesis pathway for 3-mercaptophenylacetic acid, a key building block for further chemical synthesis. The Leuckart thiophenol reaction, starting from 3-aminophenylacetic acid, offers a reliable and well-understood route to this valuable compound. The detailed experimental protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize 3-mercaptophenylacetic acid in a laboratory setting. The provided diagrams offer a clear visual representation of the chemical transformations and the experimental workflow, facilitating a deeper understanding of the synthesis process.

Spectroscopic Analysis of 2-(3-Mercaptophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(3-Mercaptophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and known spectral characteristics of similar compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with structurally related molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Proton Assignment | Chemical Shift (ppm) | Carbon Assignment |

| ~ 12.5 (s, 1H) | Carboxylic acid (-COOH) | ~ 172 | Carboxylic acid (-C OOH) |

| ~ 7.1 - 7.3 (m, 4H) | Aromatic protons | ~ 138 | Aromatic C-S |

| ~ 5.3 (s, 1H) | Thiol (-SH) | ~ 130 | Aromatic C-H |

| ~ 3.6 (s, 2H) | Methylene (-CH₂) | ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H | ||

| ~ 127 | Aromatic C-H | ||

| ~ 139 | Aromatic C-CH₂ | ||

| ~ 40 | Methylene (-C H₂) |

s = singlet, m = multiplet

Table 2: Predicted FT-IR Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Frequency Range (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic acid) | Stretching |

| 2600 - 2550 (weak) | S-H (Thiol) | Stretching |

| ~ 1700 | C=O (Carboxylic acid) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| ~ 1300 | C-O (Carboxylic acid) | Stretching |

| ~ 1200 | O-H (Carboxylic acid) | Bending |

| 800 - 600 | C-H (Aromatic) | Out-of-plane bending |

Table 3: Predicted Mass Spectrometry Fragmentation

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 168.21 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 123 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the interplay between different spectroscopic techniques.

An In-Depth Technical Guide to 2-(3-Mercaptophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Mercaptophenyl)acetic acid, also known by its IUPAC name 2-(3-sulfanylphenyl)acetic acid, is a bifunctional organic compound featuring both a carboxylic acid and a thiol group attached to a phenyl ring at the meta position.[1] This unique structure makes it a versatile building block in synthetic and medicinal chemistry. The presence of the reactive thiol and carboxylic acid moieties allows for a wide range of chemical modifications, positioning it as a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its relevance to researchers in drug development.

Chemical Identity and Properties

A clear definition of a compound's properties is fundamental for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid | [1] |

| CAS Number | 63271-86-3 | [1][3] |

| Molecular Formula | C₈H₈O₂S | [1][3] |

| Molecular Weight | 168.21 g/mol | [1][3] |

| Synonyms | 3-Mercaptophenylacetic Acid, (3-mercaptophenyl)acetic acid, 2-(3-thiolphenyl)acetic acid, Benzeneacetic acid, 3-mercapto- | [3] |

| Appearance | Solid | |

| Purity | ≥98% (Commercially available) | [3] |

| SMILES | C1=CC(=CC(=C1)S)CC(=O)O | [3] |

| InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| logP | 1.6024 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

A plausible synthetic workflow for this compound, based on the synthesis of its isomer, is proposed below.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 4-mercaptophenylacetic acid)[4]

Step 1: Diazotization of 3-Aminophenylacetic Acid

-

A solution of sodium nitrite in water is added dropwise at 0°C to a stirred suspension of 3-aminophenylacetic acid in aqueous hydrochloric acid.

-

The reaction mixture is stirred at the same temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.

Step 2: Formation of the Xanthogenate Ester

-

The cold diazonium salt solution is then added dropwise at room temperature to a solution of potassium ethyl xanthogenate in aqueous sodium hydroxide.

-

The mixture is heated to approximately 45°C until the evolution of nitrogen gas ceases.

-

After cooling, the pH is adjusted to 1 with concentrated hydrochloric acid, and the resulting xanthogenate ester is extracted with an organic solvent like ether.

Step 3: Hydrolysis to this compound

-

The solvent is removed from the extract, and the crude ester is dissolved in ethanol.

-

A solution of potassium hydroxide in water is added, and the mixture is refluxed for several hours (e.g., 20 hours).

-

A significant portion of the ethanol is removed by distillation under reduced pressure.

-

The remaining aqueous phase is cooled, acidified with concentrated hydrochloric acid, and extracted with ether.

-

The ether extract is dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

Applications in Research and Drug Development

The unique bifunctionality of this compound makes it a compound of interest for various applications in chemical biology and drug discovery.

Versatile Synthetic Building Block

The thiol and carboxylic acid groups can be selectively modified to introduce a variety of functionalities, making this compound a versatile scaffold for constructing complex molecular architectures.[2] These resulting structures are often explored for their potential biological activities or unique photophysical properties.[2]

Native Chemical Ligation

Derivatives of mercaptophenylacetic acid are utilized in native chemical ligation (NCL), a powerful technique for the total chemical synthesis of large peptides and proteins.[2] The thiol group can act as a catalyst in these reactions. For instance, the isomer 4-mercaptophenylacetic acid (MPAA) is a well-known catalyst for NCL.[5]

Caption: General workflow of Native Chemical Ligation.

Potential as an Enzyme Inhibitor

The aryl thioether carboxylic acid scaffold is present in numerous biologically active compounds.[2] Notably, derivatives of mercaptoacetic and mercaptophenylacetic acids have been explored as inhibitors of metallo-β-lactamases, which are enzymes responsible for bacterial resistance to β-lactam antibiotics.[2] While no specific enzyme inhibition data for this compound has been found, its structural similarity to known inhibitors suggests it could be a valuable starting point for the design of novel enzyme inhibitors.

Signaling Pathway Interactions

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, the broader class of phenylacetic acids has been studied in various biological contexts. For researchers interested in exploring the potential biological effects of this compound, investigating its impact on pathways known to be modulated by related small molecules could be a fruitful area of research.

Conclusion

This compound is a readily accessible bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific biological data for this compound is currently limited, its structural motifs are present in molecules with known biological activities, particularly as enzyme inhibitors. The detailed synthetic protocol for its isomer provides a clear path for its laboratory-scale production. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents or chemical probes.

References

- 1. This compound | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 63271-86-3 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis routes of 4-Mercaptophenylacetic acid [benchchem.com]

- 5. Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(3-Mercaptophenyl)acetic Acid (CAS 63271-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and biological significance of 2-(3-Mercaptophenyl)acetic acid (CAS 63271-86-3). The information presented is intended to support research and development activities in medicinal chemistry and related fields.

Core Properties and Data

This compound is an aryl thioether carboxylic acid, a class of compounds recognized for its utility as a versatile building block in synthetic and medicinal chemistry. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group imparts dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Computational Properties of this compound

| Property | Value | Reference |

| CAS Number | 63271-86-3 | [1] |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid | |

| Synonyms | 3-Mercaptophenylacetic Acid, 3-Mercapto-benzeneacetic Acid | [1] |

| Appearance | Solid, Powder | |

| SMILES | C1=CC(=CC(=C1)S)CC(=O)O | [1] |

| InChI Key | BIPWQAXQJQOPHM-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | |

| LogP (Computed) | 1.6024 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

Biological Activity and Mechanism of Action

While research on this compound itself is limited, its derivatives have been identified as potent inhibitors of a critical class of bacterial enzymes known as metallo-β-lactamases (MBLs) . These enzymes are a primary cause of bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.

A key study investigated a series of thiol ester derivatives of mercaptophenylacetic acid and demonstrated their inhibitory activity against several MBLs.

Key Findings:

-

Target: Thiol ester derivatives of mercaptophenylacetic acid are specific inhibitors of metallo-β-lactamases.

-

Mechanism: The inhibition of the Bacillus cereus II MBL was found to be competitive . Isothermal titration calorimetry studies showed that these compounds do not inhibit the enzyme by simply chelating the active site Zn²⁺ ions, indicating a more specific interaction with the enzyme's active site.

-

Potency: Significant potency was observed against the Stenotrophomonas maltophilia L1 MBL, with IC₅₀ values ranging from <1.95 µM to 6 µM for the derivative series.

Table 2: Reported Inhibitory Activity of Mercaptophenylacetic Acid Derivatives

| Enzyme Target | Derivative | Inhibition Type | Kᵢ Value | IC₅₀ Value |

| Bacillus cereus II metallo-β-lactamase | SB-218018 | Competitive | 185 µM | Not Reported |

| Bacillus cereus II metallo-β-lactamase | SB-217782 | Competitive | 1500 µM | Not Reported |

| Stenotrophomonas maltophilia L1 MBL | SB-217843 | Not Specified | Not Reported | 5 - 6 µM |

| Stenotrophomonas maltophilia L1 MBL | Series | Not Specified | Not Reported | <1.95 µM to 6 µM |

Data extracted from Payne et al., FEMS Microbiology Letters, 1997.

This inhibitory activity makes the this compound scaffold a promising starting point for the development of new drugs to combat antibiotic resistance.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its derivatives. Below are generalized methodologies based on standard laboratory practices and information from related studies.

Synthesis of this compound Derivatives (General)

The derivatives cited in the literature are thiol esters. A general synthetic approach involves the activation of the carboxylic acid moiety of this compound, followed by reaction with a suitable thiol.

Workflow:

Methodology:

-

Activation: The carboxylic acid of this compound is converted into a more reactive species. This can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or DMF).

-

Thiolysis: The activated acid is then reacted with the desired thiol (R'-SH) to form the corresponding thiol ester. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: The final product is purified from byproducts and unreacted starting materials using column chromatography or recrystallization.

Metallo-β-Lactamase Inhibition Assay Protocol (General)

This protocol outlines a typical method for determining the IC₅₀ and Kᵢ values for inhibitors of MBLs using a spectrophotometric assay.

Methodology:

-

Enzyme and Inhibitor Preparation: A solution of the purified metallo-β-lactamase enzyme is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0), often supplemented with ZnCl₂ (e.g., 20 µM) to ensure the enzyme is in its active, zinc-bound state.[1] The inhibitor, a derivative of this compound, is dissolved (typically in DMSO) and serially diluted to create a range of concentrations.

-

Pre-incubation: The enzyme is mixed with the various concentrations of the inhibitor and incubated for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[1] This allows for the binding of the inhibitor to the enzyme to reach equilibrium.

-

Initiation of Reaction: The enzymatic reaction is started by adding a chromogenic substrate, such as nitrocefin or imipenem.[1] The hydrolysis of the substrate by the MBL results in a change in absorbance.

-

Data Acquisition: The change in absorbance is monitored over time using a spectrophotometer at the appropriate wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem).[1] The initial reaction rates are calculated from the linear portion of the progress curves.

-

Data Analysis:

-

IC₅₀ Determination: The initial rates are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a dose-response inhibition equation (e.g., a four-parameter variable slope model) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

-

Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), steady-state kinetic experiments are performed at various substrate and inhibitor concentrations. The data are then analyzed using methods such as the Lineweaver-Burk plot or non-linear regression analysis.

-

Handling, Storage, and Safety

As a mercaptan-containing compound, this compound requires careful handling to minimize exposure and prevent oxidation.

Table 3: Safety and Handling Information

| Aspect | Guideline |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. To prevent oxidation of the thiol group, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8°C). Avoid contact with oxidizing agents. |

| Spill & Disposal | In case of a spill, avoid generating dust. Collect the spilled material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal. Dispose of in accordance with local, state, and federal regulations. |

| Odor | Mercaptans are known for their strong, unpleasant odors, which can be detected at very low concentrations (ppb level).[2] Proper containment and handling in a fume hood are essential to prevent odor complaints. |

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the specific SDS for the compound and follow all institutional safety protocols.

References

Molecular weight and formula of 2-(3-Mercaptophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-(3-Mercaptophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | [1][2][3] |

| Molecular Weight | 168.21 g/mol | [2][3][4][5] |

| CAS Number | 63271-86-3 | [1][2][5] |

Compound Structure

To provide a logical representation of the compound's identification, the following diagram outlines the relationship between its name and its fundamental chemical identifiers.

Note on Further Information:

This guide focuses on the core molecular formula and weight. A comprehensive whitepaper would necessitate specific experimental contexts, which are not provided. Detailed experimental protocols, signaling pathway involvement, and advanced visualizations are contingent on the specific research application (e.g., its use in immunoassay development or as a precursor in heterocyclic synthesis)[5]. For such in-depth analyses, further targeted research beyond the scope of this document is required.

References

The Pharmacological Frontier: Exploring the Biological Activities of Mercaptophenylacetic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Within this landscape, derivatives of mercaptophenylacetic acid have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Derivatives of mercaptophenylacetic acid have shown significant promise as anticancer agents. A notable class of these compounds, 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity

The in vitro anticancer activity of a series of these derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Compound ID | Substitution | HeLa IC50 (µM)[1][2] | IMR-32 IC50 (µM) | MCF-7 IC50 (µM) |

| VIa | H | 28.45 | 30.12 | 33.62 |

| VIb | 5-F | 12.82 | 14.28 | 15.16 |

| VIc | 5-Cl | 10.64 | 11.86 | 12.45 |

| VId | 5-Br | 11.36 | 12.54 | 13.91 |

| VIe | 5-I | 14.12 | 15.88 | 16.24 |

| VIf | 5-CH3 | 25.18 | 27.45 | 29.88 |

| VIg | 5-NO2 | 18.92 | 20.15 | 22.43 |

| VIh | 7-F | 20.15 | 22.87 | 24.15 |

| VIi | 7-Cl | 17.88 | 19.24 | 21.32 |

| VIj | 7-Br | 18.24 | 20.11 | 22.05 |

| VIk | 7-CH3 | 26.42 | 28.19 | 30.14 |

| VIl | 7-NO2 | 22.14 | 24.36 | 26.81 |

| Cisplatin | - | 9.80 | 10.50 | 11.20 |

Note: The original research paper should be consulted for the full dataset and experimental details.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., HeLa, IMR-32, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Mercaptophenylacetic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the mercaptophenylacetic acid derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Figure 1: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Potential New Class of Antibiotics and Antifungals

While direct studies on the antimicrobial properties of mercaptophenylacetic acid derivatives are limited, the structural similarity to other biologically active sulfur-containing compounds and the versatility of the mercaptophenylacetic acid scaffold for the synthesis of derivatives like Schiff bases, thiazoles, and metal complexes suggest a strong potential for antimicrobial activity.

Potential Antimicrobial Activity (Based on Related Structures)

The following table summarizes the antimicrobial activity of structurally related compounds, providing a rationale for the investigation of mercaptophenylacetic acid derivatives.

| Derivative Class | Organism | Method | Result (MIC/Zone of Inhibition) |

| Thiazole Derivatives[3][4] | Candida albicans | Broth Microdilution | MIC: 8 µg/mL |

| Thiazole Derivatives[3][4] | Cryptococcus neoformans | Broth Microdilution | MIC: 8 µg/mL |

| Schiff Bases[5] | Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 19-28 mm |

| Schiff Bases[5] | Staphylococcus aureus | Agar Well Diffusion | Zone of Inhibition: 19-28 mm |

| Metal Complexes | Gram-positive bacteria | Varies | Enhanced activity compared to ligand |

| Metal Complexes | Gram-negative bacteria | Varies | Enhanced activity compared to ligand |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Mercaptophenylacetic acid derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases. Phenylacetic acid derivatives are known to possess anti-inflammatory properties, and the introduction of a mercapto group offers a site for further derivatization to potentially enhance this activity. Hydrazone derivatives, which can be synthesized from mercaptophenylacetic acid, have shown promising anti-inflammatory effects in preclinical models.

Potential Anti-inflammatory Activity (Based on Related Structures)

The anti-inflammatory potential of hydrazone derivatives has been evaluated in the carrageenan-induced paw edema model in rats.

| Derivative Class | Animal Model | Dose | % Inhibition of Edema |

| Hydrazone Derivatives[2] | Rat | 50 mg/kg | 61.7 - 66.7% |

| Indomethacin (Standard)[2] | Rat | 10 mg/kg | 64.2% |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Mercaptophenylacetic acid derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the expression of pro-inflammatory mediators. It is hypothesized that mercaptophenylacetic acid derivatives may exert their anti-inflammatory effects by modulating these pathways, leading to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as TNF-α and IL-6.

Figure 3: Postulated anti-inflammatory mechanism of action.

Conclusion and Future Directions

The derivatives of mercaptophenylacetic acid represent a versatile and promising scaffold for the development of new therapeutic agents. The existing data strongly supports their potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. While direct evidence for their antimicrobial and anti-inflammatory activities is still emerging, the activity of structurally related compounds provides a strong rationale for their investigation in these areas.

Future research should focus on:

-

Synthesizing and screening a broader library of mercaptophenylacetic acid derivatives to establish clear structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities.

-

Conducting in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their exploration of the therapeutic potential of mercaptophenylacetic acid derivatives. The continued investigation of this chemical class holds the promise of delivering novel and effective treatments for a range of human diseases.

References

- 1. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Mercaptophenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptophenylacetic acids are a class of organosulfur compounds that have garnered significant interest in various scientific and industrial fields. Their unique chemical properties, stemming from the presence of both a carboxylic acid and a thiol group on a phenylacetic acid backbone, make them versatile building blocks in organic synthesis and valuable intermediates in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and properties of the three structural isomers of mercaptophenylacetic acid: 2-mercaptophenylacetic acid, 3-mercaptophenylacetic acid, and 4-mercaptophenylacetic acid.

Historical Context and Discovery

-

The Leuckart Thiophenol Reaction (1890): This reaction involves the decomposition of a diazoxanthate, derived from an aniline, to form an aryl xanthate, which can then be hydrolyzed to the corresponding thiophenol. Given that aminophenylacetic acids are common starting materials for mercaptophenylacetic acids, this reaction provides a direct historical lineage to their synthesis.

-

The Ullmann Condensation (early 1900s): Developed by Fritz Ullmann, this copper-catalyzed reaction allows for the formation of aryl thioethers from aryl halides and thiols. This methodology and its variations have been instrumental in the synthesis of a wide range of organosulfur compounds.[1]

It is highly probable that the mercaptophenylacetic acid isomers were first synthesized using variations of these established methods, starting from the corresponding aminophenylacetic or halophenylacetic acids.

Physicochemical Properties

The physicochemical properties of the mercaptophenylacetic acid isomers are summarized in the table below. These properties are crucial for their application in synthesis and for understanding their biological disposition.

| Property | 2-Mercaptophenylacetic Acid | 3-Mercaptophenylacetic Acid | 4-Mercaptophenylacetic Acid |

| Molecular Formula | C₈H₈O₂S | C₈H₈O₂S | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol | 168.20 g/mol | 168.21 g/mol |

| CAS Number | 39161-85-8 | 63271-86-3 | 39161-84-7 |

| Melting Point | Not available | Not available | 103-109 °C |

| Appearance | Not available | Not available | White to pale yellow crystalline solid |

| Synonyms | (2-Sulfanylphenyl)acetic acid | (3-Sulfanylphenyl)acetic acid | (4-Sulfanylphenyl)acetic acid, MPAA |

Experimental Protocols: Synthesis of 4-Mercaptophenylacetic Acid

The following is a detailed experimental protocol for the synthesis of 4-mercaptophenylacetic acid, adapted from established methods that are likely based on the historical Leuckart reaction.[2]

Materials:

-

4-Aminophenylacetic acid

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Potassium ethyl xanthogenate

-

2 N Sodium hydroxide solution

-

Ethanol

-

Diethyl ether

-

Pentane

-

Sodium sulfate

-

Ice

Procedure:

-

Diazotization: A solution of 27.6 g of sodium nitrite in 200 cc of water is added dropwise at 0°C, with stirring, to a suspension of 60.4 g of 4-aminophenylacetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid. The reaction mixture is stirred at this temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.[2]

-

Xanthate Formation: The cold diazonium salt solution is then added dropwise at room temperature to a mixture of 74 g of potassium ethyl xanthogenate, 120 cc of water, and 300 cc of a 2 N sodium hydroxide solution. The mixture is heated to 45°C until the evolution of gas ceases.[2]

-

Hydrolysis and Extraction: The mixture is cooled to room temperature, and the pH is adjusted to 1 with concentrated hydrochloric acid. The resulting oily xanthogenate ester is extracted with diethyl ether. The solvent is removed by distillation, and the ester is taken up in 500 cc of ethanol. A solution of 90 g of potassium hydroxide in 500 cc of water is added, and the mixture is refluxed for 20 hours.[2]

-

Isolation and Purification: The majority of the ethanol is removed by distillation under reduced pressure. The aqueous phase is cooled with ice, acidified with concentrated hydrochloric acid with vigorous stirring, and extracted with diethyl ether. The ether extract is dried over sodium sulfate, and the solvent is removed by distillation, causing 4-mercaptophenylacetic acid to crystallize. The product can be recrystallized from an ether/pentane mixture to yield the final product with a melting point of 101-103°C.[2]

Visualizations

Historical Synthesis Pathway

The following diagram illustrates a generalized historical pathway for the synthesis of mercaptophenylacetic acids, based on the Leuckart thiophenol reaction.

Caption: Generalized Leuckart reaction for mercaptophenylacetic acid synthesis.

Modern Application Workflow: 4-MPAA in Native Chemical Ligation

4-Mercaptophenylacetic acid (4-MPAA) has found a significant modern application as a catalyst in native chemical ligation (NCL), a key technology for the chemical synthesis of proteins. The following diagram illustrates the workflow of its use in this process.

Caption: Workflow of 4-MPAA in native chemical ligation.

Applications and Biological Relevance

While initially explored as versatile chemical intermediates, mercaptophenylacetic acids and their derivatives have found applications in several areas:

-

Pharmaceutical Synthesis: 4-Mercaptophenylacetic acid is a key intermediate in the synthesis of some anti-inflammatory agents.[3] Phenylacetic acid derivatives, in general, have been investigated for their analgesic and anti-inflammatory properties.

-

Agrochemicals: These compounds also serve as building blocks in the development of new agrochemical products.[3]

-

Peptide and Protein Chemistry: As highlighted, 4-MPAA is a widely used catalyst in native chemical ligation for the synthesis of proteins. It also acts as a scavenger for palladium complexes used in peptide deprotection strategies.

-

Redox Buffer: 4-MPAA can function as a redox buffer, which can be beneficial in studies involving protein folding.

The direct biological activity of the parent mercaptophenylacetic acids is not extensively documented in publicly available literature. Their primary role appears to be as precursors or tools in the development of other biologically active molecules. Further research is needed to fully elucidate any intrinsic pharmacological effects of these compounds.

Conclusion

The mercaptophenylacetic acids, born out of the rich history of synthetic organic chemistry, continue to be relevant compounds in modern research and development. From their likely origins in the pioneering work on thiophenol synthesis to their current applications in complex protein engineering, these molecules exemplify the enduring utility of fundamental chemical structures. This guide has provided a comprehensive overview of their historical context, synthesis, and properties, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptide Thioesters using 2-(3-Mercaptophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide thioesters utilizing 2-(3-mercaptophenyl)acetic acid. This methodology is a cornerstone for the production of large peptides and proteins through Native Chemical Ligation (NCL).

Introduction

The synthesis of peptide thioesters is a critical step in the chemical synthesis of proteins. Peptide thioesters are key intermediates in Native Chemical Ligation (NCL), a powerful technique that allows for the assembly of large, unprotected peptide fragments into a single, larger protein. This compound is a valuable reagent in this process, serving as a thiol scavenger and catalyst, and can also be directly incorporated to form the C-terminal thioester. The presence of the thiol group on the phenylacetic acid moiety facilitates the thioesterification process. While its para-isomer, 4-mercaptophenylacetic acid (MPAA), is more commonly cited, the 3-mercapto isomer offers an alternative with potentially different reactivity and stability profiles for the resulting thioester intermediates.

Principle of the Method

The synthesis of peptide thioesters using this compound is typically performed using solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support, and the C-terminal carboxylic acid is then activated and reacted with this compound to form the desired thioester. The peptide thioester is subsequently cleaved from the resin and purified. This thioester can then be used in an NCL reaction with another peptide fragment containing an N-terminal cysteine residue.

Quantitative Data Summary

The following table summarizes typical yields obtained in the synthesis of peptide thioesters using related mercaptophenylacetic acids. While specific data for the 3-mercapto isomer is limited in the literature, these values provide a reasonable expectation for synthesis outcomes.

| Peptide Sequence/Protein | Thiol Reagent | Yield (%) | Purity (%) | Reference |

| His10EPO-1-32(G28A)-MPA thioester | 3-Mercaptopropionic acid | 28 | Not Specified | [1] |

| H-[Tyr(SO3H)10,14]-CCR5(9–19)-S-C6H4-CH2COOH | 4-Mercaptophenylacetic acid | Not specified (crude 98%) | >95% after HPLC | [2] |

| Sulfated peptide thioester [Ib] | Ethyl 3-mercaptopropionate | 11 (after purification) | >95% after HPLC | [2] |

| Sulfated peptide thioester [Ic] | Ethyl 3-mercaptopropionate | 14 (after purification) | >95% after HPLC | [2] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide C-terminal Thioester with this compound

This protocol outlines the manual synthesis of a peptide thioester using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin or a suitable resin for peptide acid synthesis

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Thioesterification:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM.

-

In a separate vial, dissolve this compound (5 eq.), HOBt (5 eq.), and DIC (5 eq.) in DMF.

-

Add the solution to the resin-bound peptide.

-

Shake for 12-24 hours at room temperature.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide thioester by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

-

Purification:

-

Dissolve the crude peptide thioester in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Native Chemical Ligation (NCL) using the Synthesized Peptide Thioester

This protocol describes the ligation of the purified peptide thioester with a peptide containing an N-terminal cysteine.

Materials:

-

Purified peptide thioester

-

Peptide with an N-terminal cysteine

-

Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid or thiophenol)

Procedure:

-

Dissolve Peptides: Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.

-

Add Reducing Agent: Add TCEP to a final concentration of 20 mM to ensure the cysteine is in its reduced form.

-

Initiate Ligation: If desired, add a thiol catalyst to accelerate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry.

-

Purification: Once the ligation is complete, purify the final ligated protein product by RP-HPLC.

-

Characterization: Characterize the final product by mass spectrometry and other appropriate analytical techniques.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of peptide thioesters.

Native Chemical Ligation Mechanism

Caption: Mechanism of Native Chemical Ligation.

Logical Relationship of Synthesis Steps

Caption: Logical flow of peptide thioester synthesis.

References

Application Notes and Protocols for Native Chemical Ligation with 2-(3-Mercaptophenyl)acetic acid (MPAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Native Chemical Ligation (NCL) is a cornerstone technology in chemical biology and drug development, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. This process allows for the introduction of non-native amino acids, post-translational modifications, and other biochemical probes. A critical component of many NCL reactions is the use of a thiol catalyst to facilitate the initial transthioesterification step. 2-(3-Mercaptophenyl)acetic acid (MPAA), a non-malodorous and water-soluble thiol, has emerged as a highly effective and practical catalyst for this purpose. Use of MPAA can lead to a significant increase in reaction rates, in some cases by an order of magnitude, compared to other thiol additives.[1] This document provides a detailed protocol and application notes for performing native chemical ligation using MPAA.

The Role of MPAA in Native Chemical Ligation

NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The reaction proceeds through a two-step mechanism:

-

Transthioesterification: The thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate. This step is often the rate-limiting step in the absence of a catalyst.

-

Intramolecular S-to-N Acyl Shift: The intermediate undergoes a rapid and spontaneous rearrangement to form a stable, native amide bond at the ligation site.[2]

MPAA catalyzes the initial transthioesterification by first reacting with the peptide thioester to form a more reactive arylthioester. This arylthioester is then more readily attacked by the N-terminal cysteine of the second peptide, accelerating the overall ligation reaction. Substituted thiophenols with a pKₐ greater than 6, such as MPAA, are particularly effective as they balance the ability to rapidly exchange with thioalkyl esters and act as effective leaving groups.[1]

Experimental Workflow

The following diagram illustrates the general workflow for native chemical ligation using MPAA.

Caption: General workflow for native chemical ligation (NCL) catalyzed by MPAA.

Detailed Protocol

This protocol describes a general procedure for the native chemical ligation of two unprotected peptide fragments using MPAA as a catalyst. The specific concentrations and reaction times may need to be optimized for different peptide sequences.

Materials:

-

Peptide 1 (with C-terminal thioester)

-

Peptide 2 (with N-terminal cysteine)

-

Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH 7.0-7.5

-

This compound (MPAA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reverse-phase HPLC (RP-HPLC) for purification and analysis

-

Mass spectrometer for product characterization

Procedure:

-

Peptide Preparation:

-

Synthesize and purify Peptide 1 with a C-terminal thioester and Peptide 2 with an N-terminal cysteine using standard solid-phase peptide synthesis (SPPS) and purification protocols.

-

Ensure the purity of both peptide fragments is >95% as determined by RP-HPLC.[3]

-

-

Ligation Reaction Setup:

-

In a microcentrifuge tube, dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.[3]

-

Note: If one peptide is more precious or difficult to synthesize, the other can be used in slight excess (e.g., 1.2-1.5 equivalents).

-

-

Addition of Catalyst and Reducing Agent:

-

To the peptide solution, add MPAA to a final concentration of 50-250 mM.[1] A stock solution of MPAA can be prepared in the ligation buffer.

-

Add TCEP to a final concentration of 20 mM to maintain a reducing environment and prevent disulfide bond formation.[3]

-

Gently vortex the mixture to ensure complete dissolution.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature.

-

Ligation reactions are typically complete within 24-48 hours, although the use of MPAA can significantly shorten this time.[1]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 2, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

-

-

Purification and Characterization:

-

Once the reaction is complete, purify the ligated product from starting materials and byproducts using preparative RP-HPLC.

-

Characterize the purified product by mass spectrometry to confirm the correct molecular weight and by other analytical techniques (e.g., amino acid analysis, sequencing) as needed.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of MPAA in native chemical ligation.

Table 1: Typical Reaction Conditions

| Parameter | Recommended Value | Reference |

| Peptide Concentration | 1 - 5 mM | [3] |

| MPAA Concentration | 50 - 250 mM | [1] |

| TCEP Concentration | 20 mM | [3] |

| pH | 7.0 - 7.5 | [3] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 5 min - 48 hours | [1][4] |

Table 2: Effect of MPAA Concentration on Reaction Rate

| Peptide Thioester | MPAA Concentration (mM) | Apparent Rate Constant (k_app, M⁻¹s⁻¹) | Reference |

| Thioester 1 | 0 | < 0.1 | [5] |

| Thioester 1 | 0.1 | 0.70 | [5] |

| Thioester 1 | 5 | 2.54 | [5] |

| MPA Thioester 3 | 50 | ~1.5 | [5] |

Note: Thioester 1 and MPA Thioester 3 are different model peptide thioesters used in the cited study to demonstrate the catalytic effect of MPAA. The data illustrates that even sub-millimolar concentrations of MPAA can significantly accelerate the reaction rate.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical mechanism of native chemical ligation catalyzed by MPAA.

Caption: Mechanism of MPAA-catalyzed native chemical ligation.

Conclusion

This compound is a highly efficient and practical catalyst for native chemical ligation, offering significant advantages in terms of reaction speed and convenience. By following the detailed protocol and considering the quantitative data provided, researchers can effectively utilize MPAA to synthesize complex peptides and proteins for a wide range of applications in research and drug development. The successful application of this protocol will depend on the purity of the starting peptides and careful optimization of the reaction conditions for the specific sequences being ligated.

References

Application Notes and Protocols: 2-(3-Mercaptophenyl)acetic Acid as a Versatile Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(3-Mercaptophenyl)acetic acid as a bifunctional linker in bioconjugation. This linker possesses a terminal carboxylic acid and a thiol group, enabling the covalent linkage of a wide range of biomolecules and payloads through two distinct and controllable chemical pathways.

Introduction